molecular formula C15H10ClNO6 B5715549 (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate

(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate

Cat. No.: B5715549
M. Wt: 335.69 g/mol
InChI Key: GCYKWUXWKNGEPB-UHFFFAOYSA-N
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Description

(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features both aldehyde and ester functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formylation: Introduction of the formyl group to the phenyl ring.

    Methoxylation: Introduction of the methoxy group.

    Nitration: Introduction of the nitro group to the benzoate ring.

    Esterification: Formation of the ester bond between the phenyl and benzoate rings.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Common reagents include sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoic acid.

    Reduction: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-3-aminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2-Formyl-6-methoxyphenyl) 4-chloro-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

    (2-Formyl-6-methoxyphenyl) 4-chloro-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.

    (2-Formyl-6-methoxyphenyl) 4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate is unique due to the presence of both an aldehyde and a nitro group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-22-13-4-2-3-10(8-18)14(13)23-15(19)9-5-6-11(16)12(7-9)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYKWUXWKNGEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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